Methyl 4-bromo-2-chloro-3-fluorobenzoate
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Overview
Description
Methyl 4-bromo-2-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-chloro-3-fluorobenzoate can be synthesized through a multi-step process involving halogenation and esterification reactions. One common method involves the bromination of 2-chloro-3-fluorobenzoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include controlled temperatures and specific reagent concentrations to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-chloro-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols, and oxidation can result in carboxylic acids .
Scientific Research Applications
Methyl 4-bromo-2-chloro-3-fluorobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and ester group contribute to its reactivity and binding affinity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-chloro-2-fluorobenzoate
- Methyl 2-bromo-4-chloro-3-fluorobenzoate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
Uniqueness
Methyl 4-bromo-2-chloro-3-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .
Properties
IUPAC Name |
methyl 4-bromo-2-chloro-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGNOLKSRUNRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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